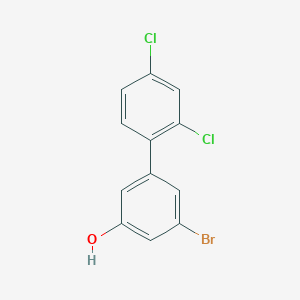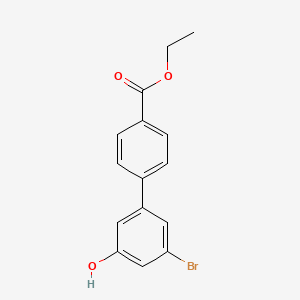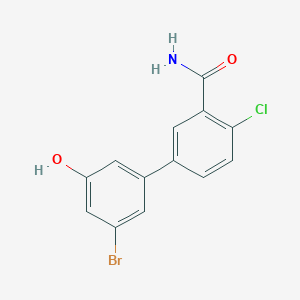
3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol (95%) is a chemical compound used in research laboratories and in a variety of industrial applications. It is a halogenated aromatic compound, which is composed of a phenol group and a halogen, in this case bromine, attached to the benzene ring. The presence of the fluorine atom in the compound makes it more stable and resistant to oxidation. This compound has a wide range of applications in research, as well as in industrial processes.
科学的研究の応用
3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol (95%) has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, such as pharmaceuticals, pesticides, and dyes. It has also been used as a reagent in the synthesis of other organic compounds, such as aldehydes and ketones. In addition, it has been used in the synthesis of heterocyclic compounds, such as quinolines and indoles.
作用機序
3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol (95%) is a halogenated aromatic compound, which is composed of a phenol group and a halogen, in this case bromine, attached to the benzene ring. The presence of the fluorine atom in the compound makes it more stable and resistant to oxidation. The mechanism of action of this compound is based on the fact that the bromine atom is electron-withdrawing and the fluorine atom is electron-donating. As a result, the compound has an increased stability and a decreased reactivity.
Biochemical and Physiological Effects
3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol (95%) has been shown to have a variety of biochemical and physiological effects. It has been found to be an inhibitor of the enzyme acetylcholinesterase, which plays an important role in the regulation of neurotransmission. It has also been found to be a potent inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin. In addition, it has been found to inhibit the enzyme lipoxygenase, which is involved in the metabolism of fatty acids.
実験室実験の利点と制限
3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol (95%) has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its stability, which makes it ideal for use in a variety of research applications. In addition, it is relatively non-toxic, making it safe to handle and use in the laboratory. However, it is important to note that this compound is not water soluble and must be used in an organic solvent.
将来の方向性
The use of 3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol (95%) has a wide range of potential applications in the future. One potential application is in the synthesis of new pharmaceuticals, as the compound has been shown to be an inhibitor of several important enzymes. In addition, the compound has potential applications in the synthesis of new dyes and pigments, as well as in the synthesis of new pesticides. Finally, the compound could be used in the synthesis of new heterocyclic compounds, such as quinolines and indoles.
合成法
3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol (95%) can be synthesized in two different ways. The first method involves the reaction of 3-bromophenol with 3-fluorophenol in the presence of a strong base, such as sodium hydroxide. This reaction produces the desired compound in a yield of approximately 95%. The second method involves the reaction of 3-bromophenol with 3-fluorobenzaldehyde in the presence of a strong base, such as sodium hydroxide. This reaction also produces the desired compound in a yield of approximately 95%.
特性
IUPAC Name |
methyl 4-(3-bromo-5-hydroxyphenyl)-2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO3/c1-19-14(18)12-3-2-8(6-13(12)16)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCDFCSTNVUNOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686460 |
Source


|
| Record name | Methyl 3'-bromo-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-86-6 |
Source


|
| Record name | Methyl 3'-bromo-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

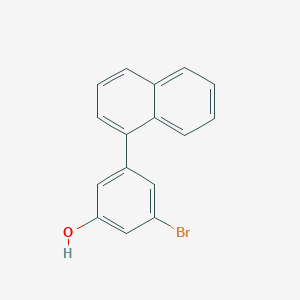




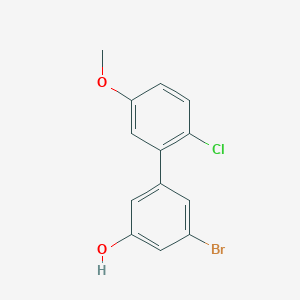
![3-Bromo-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383557.png)

